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Abstract

Pterocarpadiol A and C are rare 6a,11b-dihydroxypterocarpans, a subclass of isoflavonoids,
isolated from the twigs and leaves of Derris robusta. These compounds are of interest to the
scientific community due to their unique structural features and potential biological activities.
This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and spectroscopic properties of Pterocarpadiol A and C. Detailed
experimental protocols for their isolation and structure elucidation are presented, along with a
representative synthetic approach to the pterocarpan core. All quantitative data are
summarized in structured tables for ease of reference, and key experimental workflows are
visualized using Graphviz diagrams.

Chemical Structure and Properties

Pterocarpadiol A and C belong to the pterocarpan class of isoflavonoids, which are
characterized by a tetracyclic ring system. The molecular formula of Pterocarpadiol C has been
determined as Cie6H1407 by high-resolution electrospray ionization mass spectrometry
(HRESIMS).[1] The molecular weight of Pterocarpadiol C is 318.28 g/mol , and its CAS number
is 2055882-22-7.[2][3]
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The core structure of these compounds is the pterocarpan skeleton, with key functional groups

that define their chemical identity. The defining features of Pterocarpadiol C include:

e A-ring: Contains a double bond between C-1 and C-2, and another at C-4.[1]

e B/C-ring junction: Exhibits a cis-fusion, a common feature in many naturally occurring

pterocarpans.[1]

o D-ring: Substituted with a methylenedioxy group.

o Hydroxylation: Possesses hydroxyl groups at the 6a and 11b positions, a relatively

uncommon substitution pattern in this class of compounds.

Pterocarpadiol A shares a similar structural framework with Pterocarpadiol C.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for Pterocarpadiol A and C is

presented in Table 1.

Parameter Pterocarpadiol A Pterocarpadiol C Reference
Molecular Formula C16H1207 Ci16H1407
Molecular Weight 316.27 g/mol 318.28 g/mol

CAS Number 2055882-21-6

2055882-22-7

White amorphous
Appearance
powder

White amorphous

powder

HRESIMS (m/z) 339.0462 [M+Na]*

341.0620 [M+Na]*

[0]22_D_ -484.0 (c 0.5,

Optical Rotation
MeOH)

[0]2_D_-507.0 (c 0.2,
MeOH)

UV (MeOH) A_max_ 235, 306 nm

260, 308 nm

Table 1: Physicochemical and Spectroscopic Properties of Pterocarpadiol A and C.
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NMR Spectroscopic Data

The complete chemical structure of Pterocarpadiol C was elucidated through extensive 1D and
2D Nuclear Magnetic Resonance (NMR) spectroscopy. The *H and 3C NMR data were
recorded in DMSO-de and are summarized in Table 2.
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Position 6_C_(ppm) 6_H_ (ppm), J (H2)

. 310 1.93 (ddd, 14.1, 4.9, 2.8, Ha),
2.43 (td, 14.1, 4.5, HP)

X . 2.16 (ddd, 16.0, 4.5, 2.8, Hp),
2.65 (ddd, 16.0, 14.1, 4.9, Ho)

3 170.8

4 107.5 5.22 (s)

4a 104.9
4.28 (d, 10.0, HPB), 4.49 (d,

° 08.9 10.0,(H0() g (

6a 78.1

6b 114.7

7 158.5 6.93 (s)

8 140.6

9 146.9

10 98.4 6.49 (s)

10a 155.8

lla 89.9 4.44 (s)

11b 91.9

8,9-OCH:z0- 101.4 5.94 (s), 5.96 (s)

6a-OH 6.77 (s)

11b-OH 6.27 (S)

Table 2: *H and 3C NMR Spectroscopic Data for Pterocarpadiol C (in DMSO-de).

Stereochemistry
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The relative stereochemistry of Pterocarpadiol C was determined to be the same as its co-
isolated analog, Pterocarpadiol A. This was established through Rotating Frame Overhauser
Effect Spectroscopy (ROESY) experiments. The key ROESY correlations were observed
between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. These
correlations indicate a cis relationship between these groups, which confirms the cis-fusion of
the B and C rings. The spatial proximity implied by the ROESY signals is only possible if these
three groups are on the same face of the molecule.

___Pterocarpadiol C Stereochemistry
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Click to download full resolution via product page
Caption: Key ROESY correlations in Pterocarpadiol C establishing the cis-stereochemistry.

Experimental Protocols
Isolation of Pterocarpadiol C from Derris robusta

The following protocol is based on the published phytochemical investigation of Derris robusta.
3.1.1. Plant Material and Extraction

o Plant Material: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg).

o Extraction Solvent: 95% Ethanol (EtOH).

o Extraction Method: Maceration at room temperature.
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e Solvent Removal: The solvent is removed under reduced pressure to yield the crude extract
(approximately 870 Q).

3.1.2. Chromatographic Fractionation
e Initial Column Chromatography:

o Stationary Phase: Silica gel.

o Mobile Phase: A gradient of petroleum ether and acetone.
o Further Purification:

o The fractions containing Pterocarpadiol C are subjected to repeated column
chromatography on silica gel with a chloroform-methanol gradient.

o Final purification is achieved using Sephadex LH-20 column chromatography and
preparative thin-layer chromatography (prep-TLC) to yield pure Pterocarpadiol C.
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Caption: Workflow for the isolation of Pterocarpadiol C.
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Structure Elucidation

The structure of Pterocarpadiol C was determined using a combination of spectroscopic
techniques:

UV Spectroscopy: To identify the presence of a chromophoric system.
e Mass Spectrometry (HRESIMS): To determine the molecular formula.

e 1D NMR Spectroscopy (*H and 3C): To identify the types and number of protons and
carbons in the molecule.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY): To establish the connectivity
between protons and carbons and to determine the relative stereochemistry.

The spectra were recorded on a Bruker spectrometer, and chemical shifts were referenced to
the solvent signals of DMSO-ds. HRESIMS was performed on a Shimadzu LC-IT-TOF mass
spectrometer.

Synthesis of the Pterocarpan Core: A
Representative Approach

While a specific total synthesis for Pterocarpadiol C is not prominently available in the scientific
literature, a representative, step-by-step synthesis of a plausible pterocarpan structure is
presented below, based on established methodologies.

Retrosynthetic Analysis

The retrosynthetic analysis for a pterocarpan begins by disconnecting the tetracyclic core to
reveal a key isoflavanone intermediate. This isoflavanone can be synthesized from simpler,
commercially available starting materials.

Substituted
Acetophenone

Intramolecular
Cyclization
Ll

Cyclization > Chalcone

Isoflavanone Intermediate

Pterocarpan Core

I

Substituted
Benzaldehyde
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Caption: Retrosynthetic analysis of a pterocarpan core.

Synthetic Protocol

Step 1: Synthesis of the Chalcone Intermediate

The synthesis starts with an aldol condensation between a substituted acetophenone and a
substituted benzaldehyde to form the chalcone backbone.

e Reaction: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-
methoxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium
hydroxide (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the
mixture with dilute HCI to precipitate the product. Filter the solid, wash with water, and dry
under vacuum to yield the chalcone.

Step 2: Intramolecular Cyclization to the Isoflavanone
The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.

e Reaction: Dissolve the chalcone (1.0 eq) in methanol. Add sodium acetate (2.0 eq) and stir
the mixture at reflux for 24 hours. Cool the reaction to room temperature and remove the
solvent under reduced pressure. Purify the residue by column chromatography (silica gel,
hexane:ethyl acetate) to afford the isoflavanone.

Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol

This key step establishes the stereochemistry of the pterocarpan core using an asymmetric
transfer hydrogenation.

e Reaction: In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium
catalyst (e.g., (S,S)-Ts-DENEB) to a solution of formic acid and triethylamine. Stir the mixture
at the appropriate temperature until the reaction is complete. Purify the product by column
chromatography.

Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core
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The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an
acid-catalyzed intramolecular reaction.

o Reaction: Dissolve the isoflavanol (1.0 eq) in dichloromethane. Add trifluoroacetic acid (2.0
eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Neutralize the
reaction with a saturated solution of sodium bicarbonate. Extract the product with
dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography
to obtain the pterocarpan.

Putative Biosynthetic Pathway

The biosynthesis of pterocarpans in plants is a complex process that begins with the general
phenylpropanoid pathway. While the complete pathway for Pterocarpadiol C in Derris robusta
has not been fully elucidated, a putative pathway can be proposed based on known
isoflavonoid biosynthesis. The initial steps involve the formation of an isoflavone intermediate,
which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton.
The final, and most unique, steps in the biosynthesis of Pterocarpadiol C would be the
stereospecific hydroxylations at the 6a and 11b positions, likely catalyzed by specific
cytochrome P450 monooxygenases or other oxidoreductases.
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Caption: Putative biosynthetic pathway of Pterocarpadiol C.
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Conclusion

Pterocarpadiol A and C represent structurally interesting natural products with a rare
hydroxylation pattern. This technical guide has provided a detailed overview of their chemical
structure, stereochemistry, and spectroscopic properties. The provided experimental protocols
for isolation and structure elucidation, along with a representative synthetic strategy, offer a
valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug
development who are interested in this unique class of compounds. Further research into the
total synthesis and biological activities of Pterocarpadiol A and C is warranted to fully explore
their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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